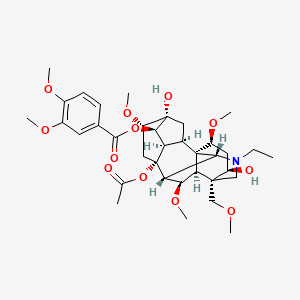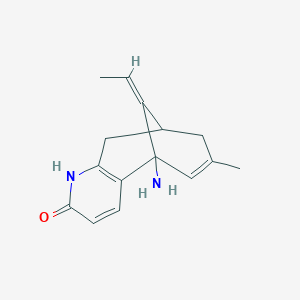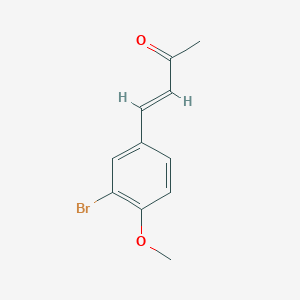
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds shows the versatility of buten-2-one derivatives in creating a range of heterocycles and other complex molecules. For instance, derivatives of buten-2-one have been utilized for regiospecific synthesis of five and six-membered heterocycles with aldehyde functionality, indicating the potential pathways for synthesizing the target compound through similar strategies (Mahata et al., 2003).
Molecular Structure Analysis
Structural studies of closely related molecules reveal the impact of substituents on the overall geometry and stability of the molecular framework. For example, crystal and molecular structure studies of ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provide insights into how bromo and methoxy groups influence the molecular conformation and stability through intramolecular and intermolecular interactions (Kaur et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving bromo and methoxy phenyl compounds demonstrate their reactivity and the formation of various addition and substitution products. For instance, the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols show the versatility of such structures in organic synthesis, yielding both addition-elimination and substitution products (Zhao et al., 2010).
Physical Properties Analysis
Investigations into compounds with similar structural features provide valuable information on their physical properties, such as crystal structure and melting points, which are crucial for understanding the physical behavior of "(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one" under various conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and conditions, can be inferred from studies on similar molecules. The synthesis and characterization of molecules like 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one offer insights into the potential chemical behaviors and stability of the target compound (Thippeswamy et al., 2011).
科学的研究の応用
Overview of Related Compounds and Applications
Phosphonic Acid Derivatives :Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, are used across various fields due to their structural similarity to the phosphate group. They find applications in drug development, bone targeting, material science, and as ligands for supramolecular assemblies (Sevrain et al., 2017).
Catalysis and Organic Synthesis :Compounds similar in structure to (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one are often used as intermediates in organic synthesis, including in catalysts for the Friedel-Crafts alkylation, indicating the relevance of such compounds in synthetic chemistry (Tateiwa & Uemura, 1997).
Biomass Conversion Technologies :In the context of lignin model compounds, the study of β-O-4 bond cleavage is essential for understanding the degradation and utilization of biomass, a process where compounds with structural similarities to (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one could serve as model compounds or intermediates (Yokoyama, 2015).
Environmental Chemistry :The atmospheric reactivity of methoxyphenols, emitted from lignin pyrolysis, is studied for their role as tracers in biomass burning and their potential impact on air quality. This research area may encompass derivatives like (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one due to their structural or functional resemblance (Liu et al., 2022).
Safety And Hazards
This involves studying the potential risks associated with handling and using the compound, including toxicity, flammability, and environmental impact.
将来の方向性
This would involve a discussion of potential areas for future research, such as new synthetic routes, potential applications, and related compounds of interest.
Please consult with a qualified professional or refer to relevant scientific literature for specific information on “(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one”.
特性
IUPAC Name |
(E)-4-(3-bromo-4-methoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h3-7H,1-2H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVJTAMOQFOZJZ-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

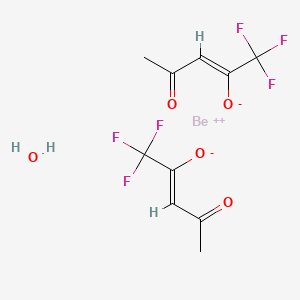
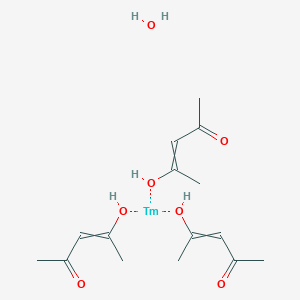
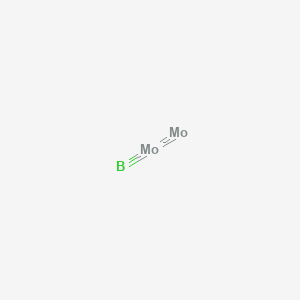
![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)


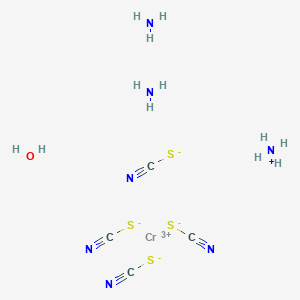
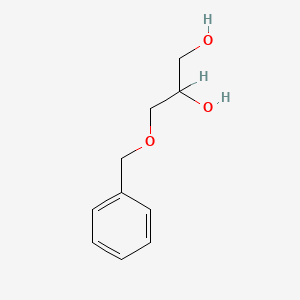

![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)
